5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride is a bicyclic compound with the molecular formula and a molecular weight of approximately 225.71 g/mol. This compound is characterized by its unique bicyclic structure, which includes an oxabicycloheptane framework and a phenyl group, contributing to its distinct chemical properties and potential biological activities. It is classified as an organic compound and is often used in various scientific applications, including medicinal chemistry and organic synthesis .
The synthesis of 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride typically involves several key steps:
These methods can be optimized for large-scale production, adapting conditions to maximize yield and purity.
The molecular structure of 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride features a bicyclic system that includes an oxygen atom within the ring structure. Key structural data are as follows:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 225.71 g/mol |
| IUPAC Name | 5-phenyl-3-oxabicyclo[3.1.1]heptan-1-amine; hydrochloride |
| InChI | InChI=1S/C12H15NO.ClH/c13-12-6-11(7-12,8-14-9-12)10-4-2-1-3-5-10;/h1-5H,6-9,13H2;1H |
| InChI Key | GJDDDZPGEBQJDN-UHFFFAOYSA-N |
| Canonical SMILES | C1C2(CC1(COC2)N)C3=CC=CC=C3.Cl |
This structural information indicates the presence of a phenyl group attached to a bicyclic amine, which influences its reactivity and interaction with biological targets .
5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride can participate in various chemical reactions, including:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride involves interactions with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound can modulate their activity, potentially leading to therapeutic effects. The exact pathways depend on the context of use and specific interactions within biological systems .
The physical and chemical properties of 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride are crucial for understanding its behavior in various applications:
| Property | Value |
|---|---|
| Appearance | White crystalline solid |
| Solubility | Soluble in water and ethanol |
| Melting Point | Not specified |
| Stability | Stable under normal conditions |
These properties indicate that the compound is likely to be handled safely in laboratory settings while being reactive enough for various chemical transformations .
5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride has numerous applications in scientific research:
This diverse range of applications underscores the significance of 5-Phenyl-3-oxabicyclo[3.1.1]heptan-1-amine hydrochloride in contemporary scientific research and industrial chemistry.
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2